molecular formula C17H21NO2 B2946202 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone CAS No. 1706287-35-5

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone

货号 B2946202
CAS 编号: 1706287-35-5
分子量: 271.36
InChI 键: GKZLVAMAYQUEFT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone, commonly known as AZD-1940, is a novel and potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that bind to cannabinoid receptors and regulate various physiological processes. By inhibiting FAAH, AZD-1940 increases the levels of endocannabinoids in the body, which can have therapeutic effects in various diseases and conditions.

作用机制

AZD-1940 works by inhibiting (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone, AZD-1940 increases the levels of these endocannabinoids, which can activate cannabinoid receptors and modulate various physiological processes such as pain, inflammation, mood, and addiction.
Biochemical and physiological effects:
AZD-1940 has been shown to have various biochemical and physiological effects in preclinical models. For example, it can reduce the activity of enzymes that promote inflammation, increase the levels of endocannabinoids in the brain, and reduce the release of neurotransmitters that are involved in pain and anxiety.

实验室实验的优点和局限性

AZD-1940 has several advantages for lab experiments, such as its high potency and selectivity for (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone, its ability to cross the blood-brain barrier and target central nervous system (CNS) processes, and its favorable pharmacokinetic properties such as long half-life and low toxicity. However, there are also some limitations to consider, such as the potential for off-target effects, the need for careful dosing and monitoring, and the challenges of extrapolating preclinical findings to clinical settings.

未来方向

There are several future directions for research on AZD-1940 and related compounds. These include:
- Further preclinical studies to investigate the therapeutic potential of AZD-1940 in various diseases and conditions, such as chronic pain, anxiety disorders, and addiction.
- Clinical trials to evaluate the safety and efficacy of AZD-1940 in humans, and to explore its potential as a novel therapeutic agent.
- Development of new (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone inhibitors with improved pharmacological properties, such as increased selectivity, reduced off-target effects, and better CNS penetration.
- Investigation of the role of endocannabinoids and the endocannabinoid system in various physiological processes, and the potential for modulating these processes with (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone inhibitors and other compounds.
- Exploration of the potential for combination therapies involving (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone inhibitors and other drugs or interventions, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or cognitive-behavioral therapy (CBT).

合成方法

AZD-1940 was first synthesized by researchers at AstraZeneca, a pharmaceutical company, using a multistep process that involved the coupling of various chemical intermediates. The final product was obtained in high yield and purity, and its chemical structure was confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

科学研究应用

AZD-1940 has been extensively studied in preclinical models of various diseases and conditions, including pain, inflammation, anxiety, depression, and addiction. In these studies, AZD-1940 has shown promising therapeutic effects, such as reducing pain and inflammation, improving mood and anxiety, and reducing drug-seeking behavior in addiction models.

属性

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12(2)20-16-10-6-13(7-11-16)17(19)18-14-4-3-5-15(18)9-8-14/h3-4,6-7,10-12,14-15H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZLVAMAYQUEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。